molecular formula C13H15N3 B7575622 4-[(1-Cyanobutan-2-ylamino)methyl]benzonitrile

4-[(1-Cyanobutan-2-ylamino)methyl]benzonitrile

Cat. No. B7575622
M. Wt: 213.28 g/mol
InChI Key: BKSVUFBMUHCWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-Cyanobutan-2-ylamino)methyl]benzonitrile, commonly known as BMS-986165, is a small molecule inhibitor of TYK2, which is a member of the JAK family of kinases. BMS-986165 has shown promising results in preclinical studies as a potential treatment for various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.

Mechanism of Action

BMS-986165 is a selective inhibitor of TYK2, which is a member of the JAK family of kinases. TYK2 plays a key role in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, BMS-986165 blocks the downstream signaling of these cytokines, leading to reduced inflammation and improved disease outcomes.
Biochemical and Physiological Effects:
BMS-986165 has been shown to reduce the production of pro-inflammatory cytokines, including IL-12, IL-23, and type I interferons, in preclinical models of autoimmune diseases. BMS-986165 has also been shown to reduce the activation and proliferation of immune cells, including T cells and B cells. These effects contribute to the anti-inflammatory and immunomodulatory properties of BMS-986165.

Advantages and Limitations for Lab Experiments

One advantage of BMS-986165 is its selectivity for TYK2, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it a convenient and practical option for clinical use. However, one limitation of BMS-986165 is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

Future research on BMS-986165 could focus on its potential use in combination with other therapies for autoimmune diseases. Additionally, further studies could investigate the safety and efficacy of BMS-986165 in clinical trials, with a focus on identifying optimal dosing regimens and patient populations. Finally, studies could investigate the potential use of BMS-986165 in other disease indications, such as cancer or viral infections.

Synthesis Methods

The synthesis of BMS-986165 involves several steps, including the reaction of 4-bromobenzonitrile with 2-cyanobutan-1-amine to form 4-(2-cyanobutan-1-ylamino)benzonitrile. This intermediate is then reacted with formaldehyde and hydrogen cyanide to produce 4-[(1-cyanobutan-2-ylamino)methyl]benzonitrile.

Scientific Research Applications

BMS-986165 has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, BMS-986165 was shown to reduce skin inflammation and improve skin histology. In a mouse model of lupus, BMS-986165 was shown to reduce autoantibody production and improve kidney function. In a mouse model of inflammatory bowel disease, BMS-986165 was shown to reduce inflammation and improve intestinal histology.

properties

IUPAC Name

4-[(1-cyanobutan-2-ylamino)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-13(7-8-14)16-10-12-5-3-11(9-15)4-6-12/h3-6,13,16H,2,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSVUFBMUHCWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)NCC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-Cyanobutan-2-ylamino)methyl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.